Chiral Purity and Stereochemical Differentiation: L-Iditol vs. D-Mannitol Derived Analogs
The compound provides a defined L-iditol stereochemistry, which is critical for applications where the chiral outcome is determinant. While the D-mannitol-derived analog, 2,4:3,5-di-O-methylene-D-mannitol (Manx), is commercially used as a monomer for polyesters, the L-iditol derivative offers the opposite enantiomeric configuration [1]. This chiral inversion is not a trivial substitution; it directly influences the properties of chiral polymers, such as their use in chiral stationary phases or cholesteric materials, where the handedness of the monomer dictates the macroscopic chirality of the material [2]. The NMR spectrum provides a definitive fingerprint for verifying this specific stereochemistry [3].
| Evidence Dimension | Stereochemistry (Enantiomeric Configuration) |
|---|---|
| Target Compound Data | L-Iditol configuration |
| Comparator Or Baseline | 2,4:3,5-di-O-methylene-D-mannitol (Manx): D-Mannitol configuration |
| Quantified Difference | Enantiomeric pair |
| Conditions | N/A (stereochemical property) |
Why This Matters
Selection of the correct enantiomer is non-negotiable for the synthesis of chiral polymers, pharmaceuticals, or chromatography media where stereochemistry dictates function.
- [1] Hann, R. M.; Hudson, C. S. 2,4:3,5-Dimethylene-L-iditol and Some of its Derivatives. Journal of the American Chemical Society 1945, 67 (4), 602-605. View Source
- [2] Kricheldorf, H. R. 'Sugar Diols' as Building Blocks of Polycondensates. Journal of Macromolecular Science, Part C: Polymer Reviews 1997, 37 (4), 599-631. View Source
- [3] SpectraBase. 2,4:3,5-DI-O-METHYLENE-L-IDITOL Compound Entry. View Source
